1-[(4-methylphenoxy)methyl]-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenoxy)methyl]-4-nitro-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a nitro group and a 4-methylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylphenoxy)methyl]-4-nitro-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Etherification: The final step involves the etherification of the pyrazole with 4-methylphenol (p-cresol) in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenoxy)methyl]-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Reduction: 1-[(4-Methylphenoxy)methyl]-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: 1-[(4-Carboxyphenoxy)methyl]-4-nitro-1H-pyrazole.
Scientific Research Applications
Chemistry: 1-[(4-Methylphenoxy)methyl]-4-nitro-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the materials science industry, this compound can be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-[(4-methylphenoxy)methyl]-4-nitro-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-[(4-Methoxyphenoxy)methyl]-4-nitro-1H-pyrazole: Similar structure but with a methoxy group instead of a methyl group.
1-[(4-Methylphenoxy)methyl]-3-nitro-1H-pyrazole: Nitro group at the 3-position instead of the 4-position.
1-[(4-Methylphenoxy)methyl]-4-amino-1H-pyrazole: Amino group instead of a nitro group.
Uniqueness: 1-[(4-Methylphenoxy)methyl]-4-nitro-1H-pyrazole is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The combination of a nitro group and a phenoxy methyl group on the pyrazole ring provides distinct chemical properties that can be exploited in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
1-[(4-methylphenoxy)methyl]-4-nitropyrazole |
InChI |
InChI=1S/C11H11N3O3/c1-9-2-4-11(5-3-9)17-8-13-7-10(6-12-13)14(15)16/h2-7H,8H2,1H3 |
InChI Key |
HLOUVGYGWRUVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.